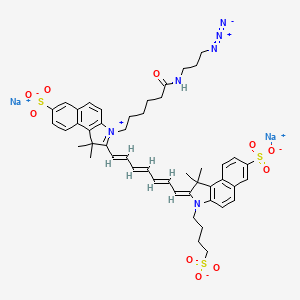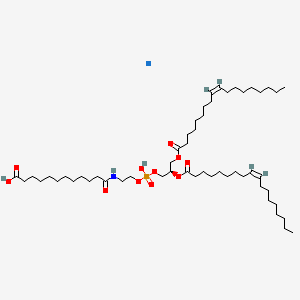
RNA polymerase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RNA polymerase-IN-2 is a compound that inhibits the activity of RNA polymerase, an enzyme responsible for transcribing DNA into RNA. This compound is particularly significant in the study of viral replication and transcription, as it can potentially halt the replication of RNA viruses by targeting their RNA-dependent RNA polymerase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RNA polymerase-IN-2 typically involves the use of in vitro transcription systems. These systems utilize bacteriophage RNA polymerases, such as T7, T3, and SP6, to transcribe DNA templates into RNA. The reaction conditions often include a DNA template with a specific promoter sequence, nucleoside triphosphates (NTPs), and the RNA polymerase enzyme .
Industrial Production Methods: Industrial production of this compound involves scaling up the in vitro transcription process. This includes optimizing the reaction conditions to maximize yield and purity. The process may also involve the use of bioreactors and purification techniques such as chromatography to isolate the desired RNA product .
Chemical Reactions Analysis
Types of Reactions: RNA polymerase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .
Scientific Research Applications
RNA polymerase-IN-2 has a wide range of applications in scientific research:
Chemistry: Used in the study of RNA synthesis and modification.
Biology: Employed in the investigation of gene expression and regulation.
Medicine: Potential therapeutic agent for treating RNA virus infections, such as SARS-CoV-2.
Industry: Utilized in the production of RNA-based products, including vaccines and diagnostic tools .
Mechanism of Action
RNA polymerase-IN-2 exerts its effects by binding to the RNA-dependent RNA polymerase enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from transcribing RNA from a DNA template, effectively halting viral replication. The molecular targets include the active site of the RNA polymerase, where the compound interferes with the binding of nucleoside triphosphates .
Comparison with Similar Compounds
RNA polymerase-IN-2 can be compared with other RNA polymerase inhibitors, such as:
Remdesivir: An antiviral drug that also targets RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits RNA polymerase activity.
Sofosbuvir: Used in the treatment of hepatitis C, it inhibits RNA polymerase .
Uniqueness: this compound is unique in its specific binding affinity and inhibition mechanism, which may offer advantages in terms of potency and selectivity compared to other inhibitors .
Properties
Molecular Formula |
C47H57N3O14 |
|---|---|
Molecular Weight |
888.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[2-(dimethylamino)ethoxy]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C47H57N3O14/c1-21-13-12-14-22(2)46(58)49-37-41(56)33-32(36-44(37)63-31-20-28(60-18-16-50(9)10)19-29(52)35(31)48-36)34-43(26(6)40(33)55)64-47(8,45(34)57)61-17-15-30(59-11)23(3)42(62-27(7)51)25(5)39(54)24(4)38(21)53/h12-15,17,19-21,23-25,30,38-39,42,53-55,57H,16,18H2,1-11H3,(H,49,58)/b13-12+,17-15+,22-14-/t21-,23+,24+,25+,30-,38-,39+,42+,47-/m0/s1 |
InChI Key |
DFEMHOWTZZBZMN-QJLZHFJLSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)OCCN(C)C)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)








![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)



